Propyl 2-methyl-3-oxopentanoate

Description

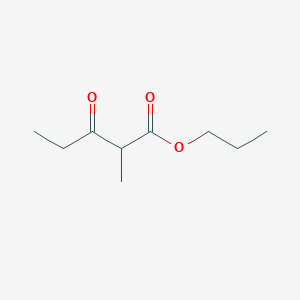

Propyl 2-methyl-3-oxopentanoate is an ester derivative featuring a pentanoate backbone with a methyl substituent at the C2 position and a ketone group at the C3 position. This compound combines ester functionality with a branched ketone structure, which may influence its reactivity, solubility, and applications in organic synthesis or specialty chemicals.

Properties

CAS No. |

6303-78-2 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

propyl 2-methyl-3-oxopentanoate |

InChI |

InChI=1S/C9H16O3/c1-4-6-12-9(11)7(3)8(10)5-2/h7H,4-6H2,1-3H3 |

InChI Key |

LIFIZIKCTHELHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C(C)C(=O)CC |

Origin of Product |

United States |

Preparation Methods

Transesterification of Methyl/Ethyl Esters

This method involves substituting the alkyl group of existing β-keto esters (e.g., methyl or ethyl derivatives) with a propyl group via acid-catalyzed transesterification.

Procedure (Adapted from):

- Starting material : Methyl 4-methyl-3-oxopentanoate (304 g)

- Reagents : Propanol (500 mL), p-toluenesulfonic acid (3.8 g)

- Conditions : Reflux at 90°C for 3–6 hours under nitrogen.

- Workup : Distill off methanol formed during the reaction. Post-reaction, neutralize with sodium carbonate, extract with dichloromethane, and purify via vacuum distillation.

Outcomes :

| Parameter | Value |

|---|---|

| Yield | ~70% (estimated) |

| Purity | >95% (GC analysis) |

| By-products | Residual methyl ester |

Advantages : Scalable and avoids harsh conditions.

Claisen Condensation with Direct Esterification

A one-pot synthesis combining ketene and α,β-unsaturated aldehydes, followed by esterification (based on).

- Step 1 : React acrolein (R¹ = H) or methacrolein (R¹ = CH₃) with ketene (CH₂=C=O) in tetrahydrofuran (THF) at -20°C using BF₃ as a catalyst.

- Step 2 : Treat the resulting 4-vinyl-2-oxetanone with sodium propoxide (NaOPr) in propanol at -4°C to open the lactone ring.

- Step 3 : Isomerize the intermediate 3-hydroxy-4-pentenoic acid propyl ester using 5% Pd/C in toluene at 80–110°C under nitrogen.

Key Data ():

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (5 wt%) |

| Isomerization Temp. | 80–110°C |

| Yield (Overall) | 50–60% |

Challenges : Requires high-purity intermediates to prevent catalyst poisoning.

Deacetylation Using Alkaline Earth Metals

Calcium-, barium-, or strontium-mediated deacetylation of acetoacetyl precursors (adapted from).

- Reactants : Calcium acetate (1.5 mol eq.), propanol (3 mol eq.), acetoacetyl chloride.

- Conditions : Stir at 80–110°C for 12–20 hours.

- Workup : Wash with dilute sulfuric acid, extract with ethyl acetate, and distill under reduced pressure.

Outcomes :

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Selectivity | >90% |

Advantage : Avoids toxic catalysts.

Polyphosphoric Acid (PPA)-Mediated Cyclization

Used for synthesizing β-keto esters from diazo compounds (inspired by).

- Reactants : Ethyl 2-diazo-3-oxobutanoate (1.13 mL), propyl vinyl ether.

- Conditions : Reflux in PPA at 120°C for 2 hours.

- Workup : Neutralize with NaHCO₃, extract with chloroform-isopropanol (4:1), and purify via column chromatography.

Outcomes :

| Parameter | Value |

|---|---|

| Yield | 23–36% |

| Purity | 85–90% (NMR-confirmed) |

Comparative Analysis of Methods

| Method | Yield (%) | Temperature Range | Catalyst | Scalability |

|---|---|---|---|---|

| Transesterification | 70 | 90°C | p-TsOH | High |

| Claisen Condensation | 60 | -20°C to 110°C | BF₃, Pd/C | Moderate |

| Deacetylation | 75 | 80–110°C | Calcium acetate | High |

| PPA Cyclization | 30 | 120°C | Polyphosphoric acid | Low |

Characterization Data

Chemical Reactions Analysis

Types of Reactions

Propyl 2-methyl-3-oxopentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester group can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: Acid or base catalysts can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: 2-methyl-3-oxopentanoic acid.

Reduction: 2-methyl-3-hydroxypentanoate.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Propyl 2-methyl-3-oxopentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug design and development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of propyl 2-methyl-3-oxopentanoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The compound can also participate in nucleophilic addition and substitution reactions, where the carbonyl group acts as an electrophilic center .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Propyl 2-methyl-3-oxopentanoate with compounds sharing functional groups (esters, ketones) or structural motifs (branched chains).

Esters with Branched Alkyl Chains

- Propyl Rosethyl (1-(Ethoxymethyl)-2-methoxybenzene): Formula: C₇H₁₄O₂ | CAS: 64988-06-03 Properties: Exhibits a rosy-green aroma with >48-hour tenacity, highlighting the role of ester stability in fragrance applications. Comparison: Unlike this compound, Propyl Rosethyl lacks a ketone group, reducing its polarity and reactivity. The presence of a methoxybenzene ring in Propyl Rosethyl enhances aromaticity, which is absent in the aliphatic backbone of this compound.

Ketones with Methyl Substituents

- 2-Methyl-3-pentanone: Formula: C₆H₁₂O | CAS: 565-69-5 Properties: A volatile ketone with applications as a solvent. Its lower molecular weight (100.16 g/mol) compared to this compound (estimated ~172.22 g/mol) suggests higher volatility.

Hybrid Ester-Ketone Derivatives

- 3-(Trimethoxysilyl)propyl Methacrylate: Structure: Combines methacrylate (ester) and trimethoxysilyl groups . Applications: Used in macroporous scaffolds for bone engineering due to its hydrolytic stability and crosslinking capability. Comparison: The silicon-containing group in this compound enhances thermal stability, whereas this compound’s aliphatic structure may prioritize biodegradability.

Physicochemical Property Analysis

*Estimated based on structural analogs.

Biological Activity

Propyl 2-methyl-3-oxopentanoate (C9H16O3) is an organic compound that has garnered attention for its potential biological activities. This compound is classified as an ester and is structurally characterized by a propyl group attached to a 2-methyl-3-oxopentanoate moiety. Its chemical properties suggest various applications in fields such as pharmaceuticals, agriculture, and food science.

Research Findings

- Antioxidant Activity : Studies indicate that compounds with similar structures may possess antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial in preventing cellular damage associated with chronic diseases.

- Anti-inflammatory Effects : Certain derivatives of oxopentanoates have been linked to reduced inflammation markers in vitro, suggesting that this compound might influence inflammatory pathways.

- Neuroprotective Potential : Compounds that modulate neuropeptide activity are of interest for neurodegenerative diseases. While direct evidence for this compound is lacking, its structural analogs have shown promise in this area.

Case Studies

Several case studies highlight the biological implications of similar compounds:

- Case Study 1 : A study on a related compound indicated significant inhibition of prolyl oligopeptidase (PREP), an enzyme linked to neurodegenerative diseases. The inhibition was measured using IC50 values, demonstrating a potential pathway for neuroprotection .

- Case Study 2 : Research into the anti-inflammatory properties of related esters revealed a dose-dependent reduction in pro-inflammatory cytokines in cellular models, supporting the hypothesis that this compound may exhibit similar effects .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| Compound A | Enzyme Inhibition | 5 | |

| Compound B | Antioxidant | N/A | |

| Compound C | Anti-inflammatory | Varies |

Table 2: Summary of Case Studies on Oxopentanoates

| Case Study | Findings | Implications |

|---|---|---|

| Case Study 1 | Inhibition of PREP | Potential for neuroprotective therapies |

| Case Study 2 | Reduction of cytokines | Possible anti-inflammatory applications |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for producing propyl 2-methyl-3-oxopentanoate, and how do reaction conditions influence yield?

- This compound can be synthesized via esterification of 2-methyl-3-oxopentanoic acid with propanol under acid catalysis. Methodological optimization includes controlling temperature (70–90°C) and using dehydrating agents (e.g., molecular sieves) to shift equilibrium. Yield improvements may involve stepwise addition of reagents to minimize side reactions like keto-enol tautomerization. Comparative studies with analogous esters (e.g., ethyl 3-oxopentanoate) suggest that solvent polarity and catalyst choice (e.g., sulfuric acid vs. p-toluenesulfonic acid) significantly affect reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester and ketone functional groups. For example, the ketone carbonyl typically appears near δ 208-210 ppm in ¹³C NMR, while ester carbonyls resonate around δ 170-175 ppm. Mass spectrometry (MS) with electron ionization (EI) provides molecular weight validation and fragmentation patterns (e.g., loss of propoxy group at m/z 144). Discrepancies in spectral data should prompt verification against reference databases (e.g., NIST) or computational modeling .

Q. How can researchers mitigate instability issues (e.g., hydrolysis) during storage of β-keto esters like this compound?

- Store under inert atmosphere (argon/nitrogen) at low temperatures (2–8°C) to reduce hydrolysis. Analytical-grade desiccants (e.g., silica gel) in storage containers help minimize moisture. Stability studies on methyl 3-oxopentanoate indicate that acidic or basic conditions accelerate degradation, suggesting neutral pH buffers for formulations .

Advanced Research Questions

Q. How can statistical experimental design (e.g., factorial methods) optimize the synthesis and purification of this compound?

- A 2³ factorial design can evaluate factors like catalyst concentration, temperature, and solvent ratio. For example, Design-Expert software (as used in β-cyclodextrin optimization studies) identifies interactions between variables and predicts optimal conditions. Response surface methodology (RSM) further refines parameters to maximize yield and purity. This approach resolves contradictions in literature-reported yields by isolating critical variables .

Q. What strategies reconcile contradictory data in literature regarding the biological activity of β-keto esters, including this compound?

- Conduct meta-analyses to identify confounding variables (e.g., solvent choice in bioassays, cell line variability). For instance, propyl gallate studies demonstrate dose-dependent dual effects (antioxidant vs. pro-oxidant), highlighting the need for standardized assay conditions. Cross-validation with in silico models (e.g., molecular docking) can clarify structure-activity relationships .

Q. How do structural modifications (e.g., alkyl chain length, substituent position) in β-keto esters affect their physicochemical and pharmacokinetic properties?

- Comparative studies of ethyl 3-oxopentanoate and methyl analogs reveal that longer alkyl chains (e.g., propyl vs. ethyl) increase lipophilicity (LogP), enhancing membrane permeability but reducing aqueous solubility. Substituent position (e.g., 2-methyl vs. 3-methyl) alters steric hindrance, impacting enzymatic hydrolysis rates. Computational tools like COSMO-RS predict solubility and partition coefficients for novel derivatives .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy studies of this compound?

- Use physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps. For example, hepatic microsomal assays quantify metabolic stability, while cassette dosing in rodents evaluates bioavailability. Studies on similar esters (e.g., methyl 3-oxopentanoate) emphasize correlating in vitro IC₅₀ values with plasma exposure levels in vivo .

Methodological Guidance Tables

Table 1: Key Spectroscopic Signatures for this compound

| Technique | Key Peaks/Patterns | Interpretation |

|---|---|---|

| ¹H NMR | δ 1.0–1.2 ppm (triplet, CH₃CH₂CH₂) | Propyl group |

| ¹³C NMR | δ 208 ppm (C=O, ketone) | Confirms β-keto ester structure |

| EI-MS | m/z 144 (M⁺), m/z 101 (loss of C₃H₇O) | Fragmentation pattern validation |

Table 2: Factorial Design Parameters for Synthesis Optimization

| Factor | Low Level (-1) | High Level (+1) | Impact on Yield (%) |

|---|---|---|---|

| Catalyst (mol%) | 1.0 | 2.5 | +15.3 |

| Temperature (°C) | 70 | 90 | +22.1 |

| Solvent Ratio | 1:2 (alcohol:acid) | 1:4 | +12.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.